tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness: tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate is unique due to the specific combination of substituents on the indazole ring, which imparts distinct chemical and biological properties
Biological Activity
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrFN2O2, and it features a tert-butyl group, a bromo substituent, and a fluoro substituent on the indazole ring. The presence of these functional groups is believed to enhance its biological activity compared to other indazole derivatives.
Property | Value |
---|---|
Molecular Formula | C12H12BrFN2O2 |
Molecular Weight | 303.14 g/mol |
CAS Number | 1286734-80-2 |
IUPAC Name | tert-butyl 6-bromo-5-fluoroindazole-1-carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the modulation of enzyme activity or receptor binding, influencing various cellular pathways. Notably, this compound has been investigated for its potential to inhibit cancer cell proliferation and exhibit antimicrobial properties.
Anticancer Activity
Recent studies have indicated that this compound may possess significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through several mechanisms:
- Inhibition of Cell Proliferation : In vitro assays revealed that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest.
- Apoptosis Induction : The compound has been reported to activate caspase pathways, leading to programmed cell death in tumor cells.
- Tumor Regression : In vivo studies demonstrated that administration of this compound resulted in tumor regression in xenograft models, particularly in tamoxifen-resistant breast cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting key metabolic pathways within the microorganisms.
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives, including this compound, can be significantly influenced by the substituents on the indazole ring. Studies suggest that:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve bioavailability.
- Bromine Atom : The bromine atom can participate in electrophilic aromatic substitution reactions, potentially leading to more active derivatives.
Research indicates that modifications at the 6-position (bromo) and the 5-position (fluoro) are crucial for maintaining or enhancing biological activity .
Case Studies
Several case studies have explored the efficacy of this compound:
- Breast Cancer Models : A study demonstrated that this compound could effectively reduce tumor size in breast cancer xenografts resistant to conventional therapies .
- Microbial Inhibition : Another investigation reported significant inhibition of bacterial growth in vitro, suggesting potential applications as an antimicrobial agent.
Properties
IUPAC Name |
tert-butyl 6-bromo-5-fluoroindazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-8(13)9(14)4-7(10)6-15-16/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSWPZXWCOIKDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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